molecular formula C18H16N2O2 B12917319 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- CAS No. 30182-86-6

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-

Cat. No.: B12917319
CAS No.: 30182-86-6
M. Wt: 292.3 g/mol
InChI Key: PNCWXAFRQYDVKV-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3H-Pyrazol-3-one, 4-benzoyl-1,2-dihydro-1,5-dimethyl-2-phenyl-, also known by its CAS number 4551-69-3, is a compound belonging to the pyrazolone class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, providing a comprehensive overview supported by data tables and case studies.

Molecular Formula: C18H16N2O2
Molecular Weight: 284.33 g/mol
CAS Registry Number: 4551-69-3
InChI Key: JDOLPAMOKSAEMD-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3H-Pyrazol-3-one derivatives. For instance, a study evaluating various pyrazole derivatives found that certain compounds exhibited significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Compound MIC (μg/mL) Activity
4a0.25Antibacterial
5a0.22Antibacterial
7b0.23Antibacterial
100.24Antibacterial
130.25Antibacterial

Antifungal Activity

The antifungal properties of pyrazolone derivatives have also been documented. A specific study focused on the synthesis of novel pyrazolone compounds demonstrated their effectiveness against several phytopathogenic fungi, showcasing their potential as agricultural antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolone compounds are well-established in literature. Compounds similar to 3H-Pyrazol-3-one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Study: In Vitro Evaluation

In an in vitro study assessing the biological activity of various pyrazolone derivatives, researchers synthesized several new compounds and evaluated their effects on human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. Among these, one derivative exhibited superior activity compared to established inhibitors like brequinar and teriflunomide, indicating its potential for further development as an immunosuppressive agent .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the benzoyl group significantly influenced the antimicrobial efficacy of pyrazolone derivatives. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria, while electron-donating groups were more effective against Gram-negative strains .

Properties

CAS No.

30182-86-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-benzoyl-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H16N2O2/c1-13-16(17(21)14-9-5-3-6-10-14)18(22)20(19(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

PNCWXAFRQYDVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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